molecular formula C17H19NO5S B6413151 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261969-90-7

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6413151
CAS RN: 1261969-90-7
M. Wt: 349.4 g/mol
InChI Key: KMEQFKFVXAIWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid (3-BSA) is a synthetic organic compound with a wide range of applications in scientific research. It is a useful intermediate for synthesizing a variety of molecules, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, including acetylcholinesterase, and to inhibit their activity. It is also thought to inhibit the activity of other enzymes involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including acetylcholinesterase, and to cause oxidative stress in cells. Furthermore, it has been shown to increase the levels of certain hormones in the body, including cortisol and adrenaline, which can lead to increased alertness and focus.

Advantages and Limitations for Lab Experiments

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a useful intermediate for synthesizing a variety of compounds in the laboratory. It is relatively easy to synthesize and is available in a 95% purity. However, it is important to note that 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a relatively unstable compound and is prone to oxidation. Furthermore, it is not suitable for use in high-temperature reactions.

Future Directions

There are a number of potential future directions for the use of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. For example, it could be used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. Furthermore, it could be used to synthesize a variety of compounds, including drugs and other biologically active compounds. Finally, it could be used to study the effects of hormones on the body, such as cortisol and adrenaline.

Synthesis Methods

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is synthesized by a condensation reaction between 4-t-butylsulfamoylbenzoic acid and 5-hydroxybenzaldehyde. This reaction is catalyzed by p-toluenesulfonic acid and is carried out in an aqueous medium at a temperature of 80-90 °C. The reaction is complete within 1-2 hours and yields the desired product in a 95% purity.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(19)9-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEQFKFVXAIWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid

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